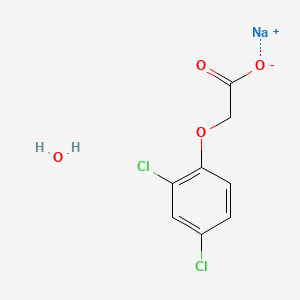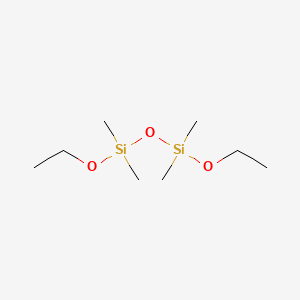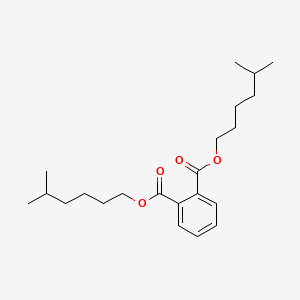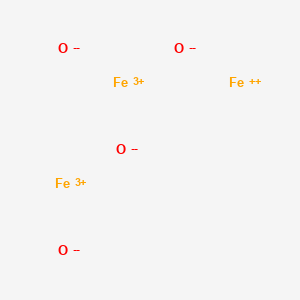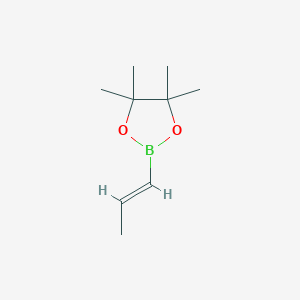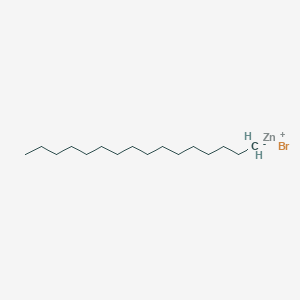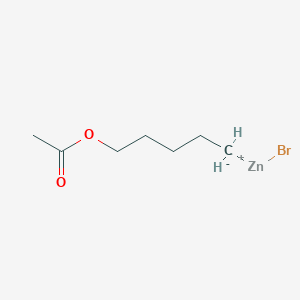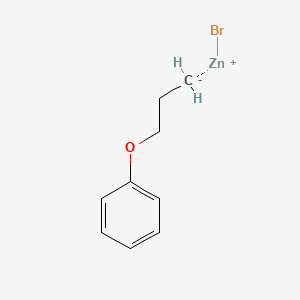
3-Phenoxypropylzinc bromide
Vue d'ensemble
Description
3-Phenoxypropylzinc bromide: is an organozinc compound with the molecular formula C9H11BrOZn and a molecular weight of 280.48 g/mol . It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically available as a solution in tetrahydrofuran, which is a common solvent for organometallic reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Phenoxypropylzinc bromide can be synthesized through the reaction of 3-phenoxypropyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenoxypropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.
Oxidation reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction reactions: It can participate in reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include alkyl halides, and the reaction is typically carried out in the presence of a base such as potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Nucleophilic substitution: The major products are new carbon-carbon bonded compounds.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are alkanes or other reduced compounds.
Applications De Recherche Scientifique
Chemistry: 3-Phenoxypropylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme mechanisms and metabolic pathways .
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. It is particularly useful in the development of new therapeutic agents for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 3-phenoxypropylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of new carbon-carbon bonds. This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- Benzylzinc bromide
- Allylzinc bromide
Comparison: 3-Phenoxypropylzinc bromide is unique in its structure due to the presence of a phenoxy group attached to the propyl chain. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, phenylzinc bromide and benzylzinc bromide lack the oxygen atom in the phenoxy group, which can influence the electronic properties and reactivity of the compound .
Propriétés
IUPAC Name |
bromozinc(1+);propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,1-2,8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHKIWTJZLKCU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



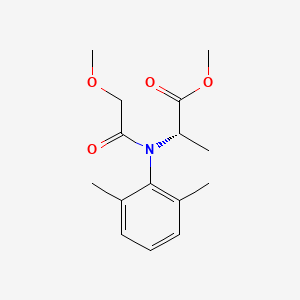
![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)
